molecular formula C13H25ClN2O2 B13520122 tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride

tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride

Cat. No.: B13520122
M. Wt: 276.80 g/mol
InChI Key: ZYQDJKCPUHQZSP-AELSBENASA-N
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Description

tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride is a bicyclic amine derivative with a stereochemically complex structure. The compound features a cyclopenta[b]pyrrole core, a tert-butyl carbamate protecting group, and an aminomethyl substituent at the 2-position, with a hydrochloride counterion enhancing its solubility . This structure is critical in pharmaceutical synthesis, particularly as an intermediate in angiotensin-converting enzyme (ACE) inhibitors like ramipril . Its stereochemistry (2S,3aS,6aS) ensures precise interactions in biological systems, making it valuable for drug development.

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl (2S,3aS,6aS)-2-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10(8-14)7-9-5-4-6-11(9)15;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10-,11-;/m0./s1

InChI Key

ZYQDJKCPUHQZSP-AELSBENASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1CN.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2CC1CN.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis generally starts from octahydrocyclopenta[b]pyrrole derivatives or related amino acid precursors such as methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate. The process involves:

  • Formation of the bicyclic pyrrolidine ring system
  • Introduction of the tert-butyl carbamate protecting group
  • Formation of the aminomethyl substituent
  • Conversion to the hydrochloride salt to improve stability and handling.

Typical Synthetic Route

A representative synthetic method, as described in patent literature and chemical supplier technical details, involves these key steps:

Step Description Conditions Yield & Notes
1 Heating methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate in hydrochloric acid Acidic aqueous medium, reflux Intermediate formation with controlled stereochemistry
2 Neutralization and further functional group transformations Controlled pH, temperature regulation Conversion to aminomethyl derivative
3 Protection of amino group with tert-butyl carbamate (Boc) Use of tert-butyl acetate or Boc anhydride in organic solvents Formation of tert-butyl carbamate ester
4 Salt formation with hydrochloric acid to yield the hydrochloride salt Treatment with HCl in organic solvents or aqueous media Improves compound stability and crystallinity

Detailed Example from Experimental Data

A detailed procedure from a related compound preparation (similar bicyclic pyrrolidine derivatives) provides insight into reaction conditions and purification:

  • Step 1: A mixture of the hydrochloride salt of the amino acid precursor and ammonium chloride is suspended in dichloromethane and tert-butyl acetate at 0°C. Methanesulfonic acid is added dropwise, and the mixture is stirred at ambient temperature for ~18 hours.
  • Step 2: The reaction mixture is neutralized with aqueous sodium hydroxide under temperature control (<20°C). Organic and aqueous phases are separated, and the organic phase is washed and dried.
  • Step 3: Solvent removal yields a crude tert-butyl ester intermediate.
  • Step 4: The intermediate is dissolved in tert-butyl acetate and reacted with oxalic acid in 2-propanol at 75–80°C to form a crystalline salt. After cooling and filtration, the product is purified by recrystallization from isopropanol to yield a high-purity compound (>99.7% by GC analysis).
Parameter Condition Outcome
Temperature (Step 1) 0°C to 21°C Controlled addition of methanesulfonic acid
Stirring Time 18 hours Complete reaction to intermediate
Neutralization 50% NaOH aqueous, <20°C Phase separation and extraction
Crystallization 75–80°C heating, slow cooling High purity salt formation
Yield ~60% from hydrochloride precursor High stereochemical purity confirmed by chiral GC

Analytical and Purity Considerations

  • Stereochemical Purity: Chiral gas chromatography confirms exclusive formation of the desired (2S,3aS,6aS) stereoisomer with no detectable epimers.
  • Purity: Gas chromatography and nuclear magnetic resonance spectroscopy confirm >99.7% purity after recrystallization.
  • Physical State: The final hydrochloride salt is typically obtained as a crystalline powder, aiding handling and storage.

Summary Table of Preparation Method Parameters

Aspect Description Key Details
Starting Materials Octahydrocyclopenta[b]pyrrole derivatives or amino acid precursors Methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate
Key Reagents Hydrochloric acid, methanesulfonic acid, tert-butyl acetate, oxalic acid, sodium hydroxide Acid/base steps for protection and salt formation
Solvents Dichloromethane, tert-butyl acetate, 2-propanol, isopropanol Used for reaction and purification
Temperature Range 0°C to 80°C Controlled to optimize yield and stereochemistry
Reaction Time 18-24 hours For key transformations and crystallizations
Yield 59-64% (from hydrochloride precursor) High yield with stereochemical control
Purity >99.7% (GC analysis) High stereochemical and chemical purity
Analytical Techniques Chiral GC, 1H NMR, filtration, recrystallization Confirm structure and purity

Research Findings and Perspectives

  • The compound's preparation methods are well-established in patent literature and chemical supplier technical sheets, emphasizing stereochemical fidelity and scalability for pharmaceutical intermediate production.
  • Optimization focuses on minimizing side reactions, improving yield, and ensuring stereochemical purity critical for downstream biological activity.
  • Future research may explore alternative protecting groups, greener solvents, or catalytic asymmetric synthesis routes to enhance efficiency and sustainability.
  • The compound’s role as a key intermediate in angiotensin-converting enzyme inhibitor synthesis highlights its importance in cardiovascular drug development.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to liberate the free amine. This step is essential for subsequent functionalization in drug synthesis .

Example Reaction:

Boc-protected compound+HClAmine hydrochloride salt+CO2+tert-butanol\text{Boc-protected compound} + \text{HCl} \rightarrow \text{Amine hydrochloride salt} + \text{CO}_2 + \text{tert-butanol}

Reaction ConditionsYieldReference
Hydrochloric acid (HCl) in dichloromethane, 0–21°C, 18.25 hr59.7%
Methanesulfonic acid in chloroform, 0–25°C, 18 hr0.08 g isolated

The stereochemical integrity at positions 2S, 3aS, and 6aS is preserved during deprotection .

Nucleophilic Substitution

The aminomethyl group (-CH2NH2) participates in alkylation or acylation reactions to introduce pharmacologically relevant side chains.

Example Pathway for ACE Inhibitor Synthesis:

  • Boc deprotection under HCl yields the free amine.

  • Condensation with α-keto esters (e.g., ethoxycarbonyl-phenylpropyl ketone) forms imine intermediates.

  • Reduction generates secondary amines, which are further functionalized .

Amide Bond Formation

The free amine reacts with carboxylic acid derivatives to form amides, a key step in modifying bioactivity.

Representative Reaction:

Amine+Activated ester (e.g., benzyl chloroformate)Amide+HCl\text{Amine} + \text{Activated ester (e.g., benzyl chloroformate)} \rightarrow \text{Amide} + \text{HCl}

SubstrateProduct ApplicationReference
Benzyl chloroformateProtected intermediate for ramipril synthesis

Salt Formation

The hydrochloride salt (CAS 50773-41-6) is stabilized via counterion exchange, enhancing solubility for pharmaceutical formulations .

Procedure:

  • Oxalic acid in isopropanol/t-butyl acetate precipitates a 1:1 oxalate salt .

  • Recrystallization in isopropanol yields high-purity (>99.9%) material .

Stereospecific Modifications

The rigid bicyclic structure directs regioselectivity in reactions:

  • Epimerization Risk : Acidic or basic conditions may racemize the 2S center, necessitating pH-controlled environments .

  • Catalytic Hydrogenation : Retains stereochemistry while reducing unsaturated bonds in related intermediates .

Comparative Reactivity Table

Functional GroupReaction TypeConditionsKey Product
Boc groupAcidic hydrolysisHCl, 0–25°CAmine hydrochloride
Aminomethyl (-CH2NH2)AcylationActivated esters, 20–40°CBioactive amides
Tertiary amineAlkylationAlkyl halides, DIPEA, DMFQuaternary ammonium salts

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination .

  • Amide Coupling : Typically employs carbodiimide activators (e.g., EDC) to form reactive O-acylisourea intermediates .

Industrial Relevance : Optimized large-scale syntheses (e.g., 306.9 mmol batches) achieve >59% yield through controlled stepwise deprotection and salt formation .

Scientific Research Applications

Based on the search results, here's what is known about the applications of tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride:

Chemical Information

  • Name: this compound
  • CAS Number: 2613300-20-0
  • Molecular Formula: C13H25ClN2O2
  • Molecular Weight: 276.80 or 276.81

Potential Applications

While specific applications of this compound are not detailed in the search results, the presence of certain structural features suggests potential uses in scientific research:

  • As a Building Block: The compound contains an amino group and a tert-butyl protected amine, which can be used as a building block in the synthesis of more complex molecules .
  • Pharmaceuticals and Biochemistry: The octahydrocyclopenta[c]pyrrole backbone suggests possible applications in pharmaceuticals and biochemistry.

tert-Butyl Esters

Tert-butyl esters can be converted to tert-butyl ethers and alcohols in high yields in the presence of catalytic amounts of Tf2NH .

General Information on Related Compounds

  • tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate is a useful research compound, with potential biological activity and applications in pharmaceuticals and biochemistry.
  • (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone can be used as a chiral organocatalyst in chiral transformation reactions, and in the preparation of substituted spiroundecenetriones via asymmetric domino Knoevenagel/Diels-Alder reactions . It can also be used in the asymmetric synthesis of β-hydroxy aldehydes and their dimethylacetals via aldehyde-aldehyde aldol condensation reaction, the enantioselective α-fluorination of aldehydes, and the stereoselective preparation of (oxomethyl)oxabicyclo[3.2.1]octenones and tricyclic pyrroles via [4+3] cycloaddition of (trialkylsiloxy)pentadienals to furans .

Mechanism of Action

The mechanism of action of tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the tert-butyl group provides steric hindrance that can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications/Properties Reference
Target Compound (aminomethyl hydrochloride) C₁₂H₂₂ClN₂O₂ 264.77 -NH₂CH₂, -Boc, HCl ACE inhibitor intermediates; enhanced aqueous solubility
tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate C₁₃H₂₂BrNO₂ 304.22 -BrCH₂, -Boc Alkylating agent in substitution reactions
(3aR,6S,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate C₁₂H₂₁NO₃ 227.30 -OH, -Boc Intermediate with hydrogen-bonding capability
Ramipril Related Compound A C₂₂H₃₀N₂O₅ 402.48 -COOH, -methoxycarbonyl ACE inhibitor impurity; pharmacological studies
tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate C₁₀H₁₉FN₂O₂ 218.27 -NH₂CH₂, -F, -Boc Fluorinated building block for bioactive molecules

Pharmacological and Industrial Relevance

  • ACE Inhibitor Synthesis : The target compound is a precursor in ramipril synthesis, where its bicyclic structure and stereochemistry are retained in the final API .
  • Fluorinated Analogues : The fluoropyrrolidine derivative (C₁₀H₁₉FN₂O₂) highlights the role of halogenation in modulating metabolic stability and target affinity, a strategy less explored in the target compound .

Biological Activity

Tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₂₅ClN₂O₂
  • Molecular Weight : 276.80 g/mol
  • CAS Number : 2613300-20-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. Key areas of interest include:

  • Neuroprotective Effects : Research indicates that derivatives of octahydrocyclopenta[b]pyrrole structures exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
  • Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. Studies have indicated that these compounds can modulate signaling pathways associated with tumor growth.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against a range of microbial strains, suggesting potential applications in treating infections.

The mechanisms underlying the biological activities of tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : There is evidence that these compounds can interact with neurotransmitter receptors, potentially influencing neurochemical signaling.

Case Studies and Experimental Data

  • Neuroprotective Studies :
    • In vitro studies on neuronal cell lines demonstrated that derivatives could significantly reduce oxidative stress markers and enhance cell viability under stress conditions.
    • Animal models showed improvements in behavioral outcomes associated with neurodegeneration when treated with similar compounds.
  • Anticancer Activity :
    • A study reported that octahydrocyclopenta[b]pyrrole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
    • Mechanistic studies revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Testing :
    • The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria in preliminary tests, suggesting a broad-spectrum antimicrobial potential.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
NeuroprotectionNeuronal cell linesIncreased viability under oxidative stress
AnticancerVarious cancer cell linesIC50 < 10 µM
AntimicrobialBacterial strainsInhibition of growth

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride?

  • Methodological Answer : The compound is typically synthesized via a multi-step process. A key step involves the deprotection of the tert-butyl carbamate group using HCl in diethyl ether (Et₂O). For example, a related cyclopenta[c]pyrrole derivative was synthesized by treating tert-butyl-protected intermediates with 2 M HCl/Et₂O at 0°C, followed by stirring at room temperature for 24 hours. The product precipitates upon dilution with Et₂O and is isolated via filtration with yields >90% . Characterization via 1H NMR^1 \text{H NMR} (e.g., δ 10.17 ppm for NH) and mass spectrometry (ESI+ m/z 256 [M+H]+^+) confirms structural integrity .

Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^13 \text{C} NMR are used to verify stereochemistry and functional groups. For instance, NH protons in the hydrochloride salt appear as broad singlets near δ 10 ppm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI+) confirms molecular weight, with observed peaks matching theoretical values (e.g., m/z 256 for a related intermediate) .
  • HPLC/GC : Purity (>95%) is validated using reverse-phase HPLC with UV detection at 254 nm, using acetonitrile/water gradients .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures involving volatile solvents or HCl .
  • First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention. Always provide the Safety Data Sheet (SDS) to medical personnel .

Advanced Research Questions

Q. How can synthetic yield be optimized for the hydrochloride salt formation step?

  • Methodological Answer :
  • Solvent Choice : Use anhydrous Et₂O or CH₂Cl₂ to minimize side reactions.
  • Stoichiometry : Ensure excess HCl (2–3 equivalents) for complete deprotection.
  • Temperature Control : Maintain 0°C during initial HCl addition to prevent exothermic side reactions. Gradual warming to room temperature ensures complete reaction without degradation .
  • Workup : Dilution with Et₂O followed by rapid filtration minimizes salt dissolution and maximizes yield .

Q. How can discrepancies in 1H NMR^1 \text{H NMR} data between experimental and theoretical predictions be resolved?

  • Methodological Answer :
  • Solvent Effects : Compare spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Proton exchange in DMSO may broaden NH signals.
  • Dynamic Effects : Use variable-temperature NMR to identify conformational flexibility in the cyclopenta[b]pyrrole ring.
  • Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and assign ambiguous peaks .

Q. What strategies are effective for analyzing and improving the compound’s LogP (partition coefficient) for drug delivery applications?

  • Methodological Answer :
  • Experimental LogP : Use shake-flask method with octanol/water partitioning. Centrifuge mixtures at 10,000 rpm for 10 minutes to separate phases, then quantify via UV spectroscopy .
  • Computational Prediction : Apply Quantitative Structure-Property Relationship (QSPR) models or software like MarvinSketch to compare experimental and predicted LogP. Discrepancies >0.5 units suggest structural misassignment or impurities .

Q. How can structural isomers or diastereomers be differentiated during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences >2 minutes indicate successful separation .
  • X-ray Crystallography : For unambiguous stereochemical assignment, grow single crystals via slow evaporation in EtOAc/hexane. Compare unit cell parameters with literature data .

Q. What methodologies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Dose-Response Curves : Repeat assays with 8-point dilution series (0.1–100 μM) to confirm IC₅₀ values.
  • Metabolite Screening : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites.
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., retinol-binding protein 4) and correlate binding affinity with activity .

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